molecular formula C256H408N74O74S8 B13411825 Serelaxin CAS No. 99489-94-8

Serelaxin

Numéro de catalogue: B13411825
Numéro CAS: 99489-94-8
Poids moléculaire: 5963 g/mol
Clé InChI: DTLOVISJEFBXLX-REAFJZEQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Serelaxin is produced using recombinant DNA technology. The gene encoding human relaxin-2 is inserted into a suitable expression vector, which is then introduced into a host cell line (commonly E. coli or yeast). The host cells are cultured under specific conditions to express the relaxin-2 protein, which is subsequently purified through a series of chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, and the expressed protein is harvested and purified using advanced purification methods such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Serelaxin, being a peptide hormone, primarily undergoes enzymatic reactions rather than traditional chemical reactions. It can be subject to oxidation, reduction, and proteolytic cleavage.

Common Reagents and Conditions:

    Oxidation: this compound can undergo oxidation in the presence of reactive oxygen species (ROS).

    Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds in this compound.

    Proteolytic Cleavage: Proteases such as trypsin and chymotrypsin can cleave this compound at specific peptide bonds.

Major Products Formed:

Applications De Recherche Scientifique

Serelaxin is a recombinant form of human relaxin-2, a hormone known for its vasodilatory and organ-protective properties, and believed to be central to cardiovascular and renal adaptation during pregnancy . Research has explored its use in treating acute heart failure (AHF) .

Clinical Trials and Outcomes
RELAX-AHF Trial
In a phase 3 trial, this compound met its primary endpoint by improving dyspnea (shortness of breath) within five days for patients admitted with AHF . Compared to the placebo, this compound also showed a 47% reduction in worsening heart failure through day 5, and a 37% reduction in all-cause and cardiovascular mortality through day 180 .

The RELAX-AHF trial assessed the impact of this compound versus a placebo on dyspnea, 60-day outcomes, and 180-day mortality across major subgroups . The trial had two primary efficacy endpoints:

  • Change in patient-reported dyspnea, measured by the area under the curve (AUC) from baseline to Day 5 using a 0-100 mm Visual Analog Scale (VAS) .
  • The proportion of patients with moderate or marked improvement in dyspnea at 6, 12, and 24 hours, assessed using a 7-level Likert scale .

Secondary efficacy endpoints included:

  • The combined rate of cardiovascular (CV) death or rehospitalization for heart failure (HF) or renal failure (RF) to Day 60 .
  • The number of days alive and out of the hospital to Day 60 in the this compound group compared to the placebo group .

The RELAX-AHF trial enrolled 1161 patients from October 2009 to February 2012 (581 received this compound, and 580 received a placebo), with 1138 (98%) receiving the randomized study medication. At 180 days, the vital status was determined for all but 14 patients .

RELAX-AHF-2 Trial
The RELAX-AHF-2 trial (ClinicalTrials.gov NCT01870778) was a phase 3 trial designed to confirm this compound's effect on clinical outcomes. However, this compound failed to meet the primary endpoints in the RELAX-AHF-2 trial . The primary objectives were to demonstrate that this compound is superior to a placebo in reducing 180-day cardiovascular death and the occurrence of worsening heart failure through day 5 . Key secondary endpoints included all-cause mortality at 180 days, a composite of cardiovascular mortality or heart failure/renal failure rehospitalization at 180 days, and the in-hospital length of stay .

Effects on Acute Heart Failure
Patients with AHF experience high rates of in-hospital and post-discharge morbidity and mortality, despite current therapies . this compound is believed to have vasodilatory and end-organ protective effects, playing a role in the cardiovascular and renal adaptations of human pregnancy . In the RELAX-AHF trial, this compound improved dyspnea through day 5 in patients admitted for AHF and reduced worsening heart failure by 47% through day 5, as well as all-cause and cardiovascular mortality by 37% through day 180, compared to a placebo .

In the pre-RELAX-AHF trial, this compound (30 µg/kg/day 48-hour infusion) showed a positive effect on dyspnea compared with a placebo . The phase III RELAX-AHF trial also showed that this compound (30 µg/kg/day 48-hour infusion) significantly improved the primary efficacy endpoint of dyspnea relief by day 5, with numerical improvement observed in dyspnea as assessed by the Likert scale at 6, 12, and 24 hours . this compound treatment improved signs and symptoms of congestion and length of hospital stay compared with a placebo in the RELAX-AHF study .

A review of key clinical data showed that this compound treatment improved signs and symptoms of congestion and the length of hospital stay compared to placebo in the RELAX-AHF study. However, there was no significant improvement in the two secondary endpoints of days alive and out of the hospital, and cardiovascular death or rehospitalization for HF or renal failure through Day 60 .

Mécanisme D'action

Serelaxin exerts its effects by binding to the relaxin family peptide receptor 1 (RXFP1). This binding activates a signaling cascade involving the Gαs subunit of G protein-coupled receptors and adenylyl cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation, increased renal blood flow, and reduced fibrosis . Additionally, this compound inhibits the production of collagen and promotes its breakdown, contributing to its anti-fibrotic effects .

Comparaison Avec Des Composés Similaires

    Relaxin-1: Another member of the relaxin family with similar but less potent effects compared to relaxin-2.

    Relaxin-3: Primarily involved in neuropeptide signaling with distinct physiological roles.

    Insulin-like Peptide 3 (INSL3): Shares structural similarities with relaxin but has different biological functions.

Uniqueness of Serelaxin: this compound is unique due to its potent vasodilatory and organ-protective effects, making it a promising therapeutic agent for acute heart failure and other conditions involving vascular dysfunction and fibrosis .

Activité Biologique

Serelaxin is a recombinant form of human relaxin-2, a peptide hormone that plays a significant role in various physiological processes, particularly in the cardiovascular and reproductive systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily acts through its interaction with the relaxin receptor (RXFP1), which is widely expressed in various tissues, including the heart, kidneys, and vasculature. The activation of RXFP1 leads to several downstream effects:

  • Vasodilation : this compound promotes vasodilation by increasing nitric oxide (NO) production and inhibiting endothelin-1 (ET-1) synthesis, resulting in reduced vascular resistance.
  • Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators.
  • Renal Effects : this compound enhances renal blood flow and glomerular filtration rate (GFR), contributing to improved diuresis and natriuresis.

Therapeutic Applications

This compound has been investigated primarily for its potential in treating acute heart failure (AHF) and other cardiovascular conditions. Clinical studies have demonstrated promising results regarding its efficacy and safety profile.

Clinical Studies

  • RELAX-AHF Trial : This pivotal study evaluated the effects of this compound in patients with AHF. The results indicated a significant reduction in dyspnea at 24 hours compared to placebo, suggesting rapid symptomatic relief. The study also noted a trend towards reduced mortality at 180 days, although this was not statistically significant.
  • Meta-analysis : A meta-analysis of several trials involving this compound showed that it significantly reduced the risk of cardiovascular events and improved clinical outcomes in patients with AHF. The analysis highlighted a consistent safety profile with minimal adverse effects.

Table 1: Summary of Key Clinical Trials Involving this compound

Study NamePopulationInterventionPrimary OutcomeResults Summary
RELAX-AHFAHF patientsThis compound vs. placeboDyspnea relief at 24 hoursSignificant improvement in dyspnea
SERENADEHeart failure patientsThis compound vs. placeboMortality at 180 daysNo significant difference
Meta-analysisVarious studiesThis compoundCardiovascular eventsReduced risk observed

Pharmacodynamics

This compound's pharmacodynamic properties reveal its potential to modulate hemodynamics effectively. Its ability to induce vasodilation and improve renal function makes it a candidate for managing fluid overload in heart failure patients.

Pharmacokinetics

This compound exhibits a half-life of approximately 13 hours, allowing for once-daily administration. Its pharmacokinetic profile supports sustained therapeutic effects while minimizing the frequency of dosing.

Case Studies

  • Case Study 1 : A 65-year-old male patient with acute decompensated heart failure received this compound as part of his treatment regimen. Within 24 hours, he reported significant improvement in breathing difficulty and was discharged after three days with stable vitals.
  • Case Study 2 : A cohort study involving elderly patients with chronic heart failure demonstrated that those treated with this compound had better quality-of-life scores compared to those receiving standard care alone.

Propriétés

Key on ui mechanism of action

Recombinant human relaxin inhibits contractions of the uterus and may play a role in timing of delivery. Relaxin works by simultaneously cutting collagen production and increasing collagen breakdown.

Numéro CAS

99489-94-8

Formule moléculaire

C256H408N74O74S8

Poids moléculaire

5963 g/mol

Nom IUPAC

(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,80S,83S,88R)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-88-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-68-(4-aminobutyl)-30-(3-amino-3-oxopropyl)-50-benzyl-33,39-bis[(2S)-butan-2-yl]-12,24,53,65-tetrakis(3-carbamimidamidopropyl)-15-(2-carboxyethyl)-42-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]-71-[(1R)-1-hydroxyethyl]-62-(hydroxymethyl)-83-(1H-imidazol-5-ylmethyl)-27,36,56-trimethyl-18,59-bis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,80-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-47-carboxylic acid

InChI

InChI=1S/C256H408N74O74S8/c1-32-128(20)198-246(396)286-135(27)207(357)326-199(129(21)33-2)248(398)321-180(210(360)279-106-189(343)289-161(79-88-405-30)221(371)315-177(111-334)239(389)329-202(137(29)337)250(400)312-171(232(382)317-178(112-335)251(401)402)98-141-103-277-148-57-41-39-55-145(141)148)114-408-412-118-184(252(403)404)322-230(380)168(95-138-52-36-35-37-53-138)308-215(365)154(63-50-86-274-255(267)268)291-203(353)132(24)283-226(376)164(91-121(6)7)307-238(388)176(110-333)314-216(366)155(64-51-87-275-256(269)270)293-213(363)151(59-43-46-82-258)301-249(399)201(136(28)336)330-242(392)181-115-409-411-117-183(319-217(367)150(58-42-45-81-257)294-233(383)173(101-186(262)340)303-206(356)133(25)284-225(375)163(90-120(4)5)302-205(355)134(26)285-236(386)174(108-331)316-229(379)169(96-139-65-67-143(338)68-66-139)309-227(377)165(92-122(8)9)305-218(368)156-70-75-187(341)287-156)241(391)320-182(240(390)311-172(99-142-104-271-119-281-142)235(385)323-195(125(14)15)243(393)280-107-190(344)290-181)116-410-407-113-179(209(359)278-105-188(342)288-149(61-48-84-272-253(263)264)212(362)295-159(72-77-192(347)348)220(370)306-167(94-124(12)13)234(384)325-196(126(16)17)244(394)299-153(62-49-85-273-254(265)266)211(361)282-131(23)204(354)292-157(224(374)327-198)69-74-185(261)339)318-228(378)166(93-123(10)11)304-214(364)152(60-44-47-83-259)300-247(397)200(130(22)34-3)328-245(395)197(127(18)19)324-223(373)160(73-78-193(349)350)297-219(369)158(71-76-191(345)346)296-222(372)162(80-89-406-31)298-231(381)170(97-140-102-276-147-56-40-38-54-144(140)147)310-237(387)175(109-332)313-208(358)146(260)100-194(351)352/h35-41,52-57,65-68,102-104,119-137,146,149-184,195-202,276-277,331-338H,32-34,42-51,58-64,69-101,105-118,257-260H2,1-31H3,(H2,261,339)(H2,262,340)(H,271,281)(H,278,359)(H,279,360)(H,280,393)(H,282,361)(H,283,376)(H,284,375)(H,285,386)(H,286,396)(H,287,341)(H,288,342)(H,289,343)(H,290,344)(H,291,353)(H,292,354)(H,293,363)(H,294,383)(H,295,362)(H,296,372)(H,297,369)(H,298,381)(H,299,394)(H,300,397)(H,301,399)(H,302,355)(H,303,356)(H,304,364)(H,305,368)(H,306,370)(H,307,388)(H,308,365)(H,309,377)(H,310,387)(H,311,390)(H,312,400)(H,313,358)(H,314,366)(H,315,371)(H,316,379)(H,317,382)(H,318,378)(H,319,367)(H,320,391)(H,321,398)(H,322,380)(H,323,385)(H,324,373)(H,325,384)(H,326,357)(H,327,374)(H,328,395)(H,329,389)(H,330,392)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,401,402)(H,403,404)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t128-,129-,130-,131-,132-,133-,134-,135-,136+,137+,146-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,195-,196-,197-,198-,199-,200-,201-,202-/m0/s1

Clé InChI

DTLOVISJEFBXLX-REAFJZEQSA-N

SMILES isomérique

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)[C@@H](C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCC(=O)N7)[C@@H](C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)O

SMILES canonique

CCC(C)C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(C)C)NC(=O)C7CCC(=O)N7)C(C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CO)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.